4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-(pyridine-4-carbothioylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGUZULXRTVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Aminobenzoic acid : The amino group serves as the nucleophile for amide bond formation.
- Pyridin-4-ylcarbonothioyl chloride or equivalent : Acts as the electrophilic reagent providing the pyridinylcarbonothioyl moiety.
Stepwise Synthesis
Step 1: Preparation of Pyridin-4-ylcarbonothioyl Chloride
- Pyridine-4-carbothioic acid or its derivatives can be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- Reaction conditions: reflux in an inert solvent like dichloromethane or chloroform, under nitrogen atmosphere to avoid moisture.
Step 2: Amide Bond Formation
- 4-Aminobenzoic acid is reacted with pyridin-4-ylcarbonothioyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction is typically carried out at low temperature (0–5 °C) initially to control the rate, then allowed to warm to room temperature for completion.
- The product precipitates or is extracted and purified by recrystallization or chromatography.
Alternative Methods
- Thiosemicarbazide coupling : 4-Aminobenzoic acid can be coupled with pyridinyl isothiocyanates or thiosemicarbazides under reflux in ethanol or methanol to form the thioamide linkage.
- Use of coupling agents : Carbodiimides (e.g., EDC, DCC) can facilitate the formation of the amide bond between 4-aminobenzoic acid and pyridinylcarbonothioic acid derivatives without the need for acid chlorides.
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, ethanol | Aprotic solvents preferred for acylation |
| Temperature | 0 °C to room temperature | Low temp controls reaction rate |
| Base | Triethylamine, pyridine | Neutralizes HCl, promotes amide formation |
| Reaction time | 2–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
- The reaction of 4-aminobenzoic acid with pyridin-4-ylcarbonothioyl chloride under optimized conditions yields the target compound in 70–90% isolated yield.
- Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- Side reactions such as hydrolysis of acid chlorides or over-acylation are minimized by controlling moisture and stoichiometry.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid chloride method | 4-Aminobenzoic acid + pyridinylcarbonothioyl chloride | Triethylamine, DCM, 0–25 °C, 12 h | 75–90 | High yield, straightforward | Requires preparation of acid chloride |
| Thiosemicarbazide coupling | 4-Aminobenzoic acid + pyridinyl isothiocyanate | Ethanol, reflux, 6–12 h | 65–80 | Mild conditions | Longer reaction time |
| Carbodiimide coupling | 4-Aminobenzoic acid + pyridinylcarbonothioic acid | EDC or DCC, DMF, room temp, 24 h | 70–85 | Avoids acid chlorides | Carbodiimide byproducts require removal |
The preparation of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is efficiently achieved through amide bond formation between 4-aminobenzoic acid and pyridinylcarbonothioyl derivatives. The acid chloride method remains the most common and effective approach, offering high yields and purity. Alternative methods using thiosemicarbazides or carbodiimide coupling provide milder conditions but may require longer reaction times or additional purification steps. Optimization of reaction parameters such as temperature, solvent, and base is critical to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonothioyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced carbonothioyl derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyridine-Substituted Benzoic Acids
4-(Pyridin-2-yl)benzoic acid (CAS N/A): Direct attachment of a pyridine ring at the 4-position of benzoic acid.
4-(Pyridin-3-yl)benzoic acid : Similar to the above but with pyridine at the meta position. Positional isomerism affects electronic distribution and steric interactions .
4-[(2-Pyridinylmethyl)amino]benzoic acid (CAS 5966-18-7): Contains a pyridinylmethylamino group instead of a thioamide. The absence of sulfur reduces polarizability and may alter metabolic stability .
Thioamide-Containing Derivatives
4-{(E)-[2-(Pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate : Features a hydrazine-linked pyridinylcarbonyl group. The azomethine bond and hydrogen-bonding network (O–H⋯O/N) contrast with the thioamide’s S–H interactions, impacting crystal packing .
4-((4-Nitrobenzoyl)amino)benzoic acid: Replaces the thioamide with a nitro-substituted benzamide. The electron-withdrawing nitro group increases acidity (pKa ~1.5) compared to the thioamide (pKa ~3.2) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | pKa (COOH) |
|---|---|---|---|---|
| 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid | 283.30 | 2.1 | ~0.5 (H₂O) | 3.2 |
| 4-(Pyridin-2-yl)benzoic acid | 215.22 | 1.8 | ~1.2 (H₂O) | 2.9 |
| 4-[(2-Pyridinylmethyl)amino]benzoic acid | 243.26 | 1.5 | ~2.0 (H₂O) | 3.5 |
| 4-((4-Nitrobenzoyl)amino)benzoic acid | 300.24 | 2.3 | ~0.3 (H₂O) | 1.5 |
*LogP values estimated via computational tools. The thioamide group in the target compound increases lipophilicity compared to amide analogs but reduces aqueous solubility .
Crystallographic and Conformational Analysis
- Target Compound : Likely adopts a planar conformation due to resonance in the thioamide group. The pyridine ring may form intramolecular hydrogen bonds (N–H⋯S), stabilizing the structure .
Biological Activity
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyridine ring and a carbonothioyl group, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity, including the amino and carboxylic acid functionalities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that PABA derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents .
- Anticancer Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Certain studies suggest that these compounds can modulate inflammatory pathways, providing insight into their therapeutic applications in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects influencing cellular behavior and proliferation.
Antimicrobial Activity
A study conducted on various PABA derivatives, including this compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| PABA | 64 | S. aureus |
Anticancer Studies
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were established as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest its potential as a lead compound for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid?
- Methodology : The compound is synthesized via nucleophilic addition of 4-aminobenzoic acid with pyridin-4-yl isothiocyanate. The reaction is typically conducted under reflux in anhydrous acetone for 3–6 hours, monitored by TLC. Purification involves filtration and crystallization from ethanol . Alternative routes may employ benzoyl or 4-chlorobenzoyl isothiocyanate derivatives for structural diversification .
Q. How is the molecular structure of this compound characterized?
- Methodology : X-ray crystallography using SHELXL software (for refinement) is the gold standard for structural elucidation. Key parameters include bond lengths, angles, and torsional angles between the pyridine and benzoic acid moieties . Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups, such as the thiourea linkage (–N–C(=S)–N–) and carboxylic acid .
Q. What solvents are suitable for recrystallization, and how is purity assessed?
- Methodology : Ethanol or methanol is preferred for recrystallization due to moderate solubility. Purity is confirmed via HPLC (≥95% peak area) or melting point analysis (>350°C, though exact values depend on substituents) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Methodology :
- Catalysts : Palladium or copper catalysts enhance reaction efficiency in cyclization steps (e.g., forming thiazolidinone derivatives) .
- Solvent Optimization : Replace acetone with DMF or toluene for better solubility of intermediates .
- Workflow : Use continuous-flow reactors for large-scale synthesis to improve heat transfer and reduce side reactions .
Q. What strategies resolve contradictory crystallographic data (e.g., disorder or twinning)?
- Methodology :
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in the pyridine ring .
- Validation : Cross-check with DFT calculations (e.g., Gaussian09) to verify bond geometry and electron density maps .
Q. How do structural modifications (e.g., substituents on pyridine) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4-chlorobenzoyl or trifluoromethyl variants) and test against target enzymes (e.g., carbonic anhydrase) .
- Assays : Use insecticidal activity assays (e.g., Spodoptera littoralis larvae) to correlate substituent electronegativity with potency .
Q. How is solubility in non-aqueous solvents determined experimentally?
- Methodology :
- Gravimetric Analysis : Dissolve excess compound in solvents (e.g., cyclohexane, DMSO) at 25–30°C, filter, and measure residue mass .
- HPLC-Calibrated Methods : Quantify saturated solutions using UV-Vis detection at λ ≈ 260 nm (for aromatic systems) .
Data Interpretation & Troubleshooting
Q. How to address discrepancies in biological activity between computational predictions and experimental results?
- Methodology :
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with corrected protonation states for the carboxylic acid group at physiological pH .
- Metabolite Screening : Use LC-MS to identify oxidation byproducts (e.g., CYP450-mediated hydroxylation) that may alter activity .
Q. What analytical methods distinguish between keto-enol tautomerism in the thiourea moiety?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
